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Compound of Interest

Compound Name: 5-Hydroxysophoranone

Cat. No.: B12373633 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
5-Hydroxysophoranone is a prenylated flavonoid, a class of natural products known for their

diverse and potent biological activities. As a specific member of this family, accurate and

reliable analytical methods are crucial for its identification, quantification, and characterization

in various matrices, including plant extracts, formulated products, and biological samples.

These application notes provide a comprehensive overview of the analytical standards and

methodologies applicable to 5-Hydroxysophoranone, catering to the needs of researchers in

natural product chemistry, pharmacology, and drug development.

Physicochemical Properties
A foundational understanding of the physicochemical properties of 5-Hydroxysophoranone is

essential for method development. Key properties are summarized in the table below.
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Property Value Source

Molecular Formula C₃₀H₃₆O₅ PubChem

Molecular Weight 476.6 g/mol PubChem

IUPAC Name

5,7-dihydroxy-2-[4-hydroxy-

3,5-bis(3-methylbut-2-

enyl)phenyl]-8-(3-methylbut-2-

enyl)-2,3-dihydrochromen-4-

one

PubChem

CAS Number 90686-12-7 PubChem

Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis

of flavonoids. For 5-Hydroxysophoranone, a reversed-phase HPLC method is recommended

for optimal separation and quantification.

Experimental Protocol: Reversed-Phase HPLC-UV
This protocol provides a general framework for the analysis of 5-Hydroxysophoranone.

Method optimization and validation are essential for specific applications.

1. Instrumentation and Columns:

HPLC system with a UV-Vis or Diode Array Detector (DAD).

A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable

starting point.

2. Mobile Phase and Gradient:

Mobile Phase A: 0.1% Formic acid in Water

Mobile Phase B: 0.1% Formic acid in Acetonitrile
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A gradient elution is typically employed to achieve good resolution of prenylated flavonoids. A

starting point could be:

0-5 min: 20% B

5-25 min: 20-80% B (linear gradient)

25-30 min: 80% B (isocratic)

30-35 min: 80-20% B (linear gradient)

35-40 min: 20% B (isocratic - re-equilibration)

3. Flow Rate and Detection:

Flow Rate: 1.0 mL/min

Injection Volume: 10-20 µL

Detection Wavelength: Based on the UV spectrum of 5-Hydroxysophoranone. Flavonoids

typically exhibit strong absorbance between 250-370 nm. A DAD detector is recommended

to monitor multiple wavelengths and assess peak purity.

4. Sample Preparation:

Plant Material: Extraction with methanol or ethanol, followed by filtration through a 0.45 µm

syringe filter.

Formulations: Dissolution in a suitable solvent (e.g., methanol) and filtration.

Biological Samples: Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be

necessary to remove interfering substances.

5. Quantification:

An external standard calibration curve should be prepared using a certified analytical

standard of 5-Hydroxysophoranone. Linearity should be assessed over the expected

concentration range of the samples.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/product/b12373633?utm_src=pdf-body
https://www.benchchem.com/product/b12373633?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12373633?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Data Presentation: HPLC Method Parameters
Parameter Recommended Condition

Column
C18 Reversed-Phase (e.g., 250 mm x 4.6 mm,

5 µm)

Mobile Phase
A: 0.1% Formic Acid in Water; B: 0.1% Formic

Acid in Acetonitrile

Elution Gradient

Flow Rate 1.0 mL/min

Detection UV/DAD (250-370 nm)

Injection Volume 10-20 µL

Mass Spectrometry (MS) Analysis
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a

powerful tool for the structural elucidation and sensitive detection of 5-Hydroxysophoranone.

Experimental Protocol: LC-MS/MS
This protocol outlines a general approach for the LC-MS/MS analysis of prenylated flavonoids

like 5-Hydroxysophoranone.

1. Ionization Source:

Electrospray Ionization (ESI) is a suitable technique for flavonoids and can be operated in

both positive and negative ion modes.

2. Mass Analyzer:

A triple quadrupole (QqQ) or a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap)

can be used. A QqQ is ideal for targeted quantification using Multiple Reaction Monitoring

(MRM), while a high-resolution instrument is preferred for structural confirmation.

3. Fragmentation Analysis:
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Prenylated flavonoids exhibit characteristic fragmentation patterns. In positive ion mode,

neutral losses of 42 u (C₃H₆) and 56 u (C₄H₈) from the prenyl groups are commonly

observed.

Tandem mass spectrometry (MS/MS) experiments should be performed on the protonated

molecule [M+H]⁺ or deprotonated molecule [M-H]⁻ to establish characteristic fragmentation

patterns for confident identification.

4. MRM for Quantification:

For quantitative analysis using a triple quadrupole mass spectrometer, specific precursor-to-

product ion transitions should be monitored. An example transition for a hypothetical

prenylated flavonoid is provided in the table below. These would need to be determined

specifically for 5-Hydroxysophoranone.

Data Presentation: Illustrative MS/MS Transitions
Compound Precursor Ion (m/z) Product Ion (m/z)

Collision Energy
(eV)

Hypothetical

Prenylated Flavonoid
477.2 [M+H]⁺ 421.2 [M+H-C₄H₈]⁺ 20

Hypothetical

Prenylated Flavonoid
477.2 [M+H]⁺ 435.2 [M+H-C₃H₆]⁺ 25

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for the unambiguous structural elucidation of 5-
Hydroxysophoranone. Both ¹H and ¹³C NMR are required for a complete assignment.

Experimental Protocol: ¹H and ¹³C NMR
1. Sample Preparation:

Dissolve a sufficient amount of purified 5-Hydroxysophoranone (typically 5-10 mg) in a

deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or Chloroform-d). The choice of solvent can

affect the chemical shifts of exchangeable protons (e.g., hydroxyl groups).
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2. NMR Spectrometer:

A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve good

signal dispersion, which is particularly important for complex molecules like 5-
Hydroxysophoranone.

3. Data Acquisition:

¹H NMR: Acquire a standard one-dimensional proton spectrum. Key parameters to note are

the chemical shifts (δ) in ppm, the integration of each signal, and the coupling constants (J)

in Hz.

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. DEPT (Distortionless Enhancement by

Polarization Transfer) experiments (DEPT-90 and DEPT-135) are useful for distinguishing

between CH, CH₂, and CH₃ groups.

2D NMR: For a complete and unambiguous assignment of all proton and carbon signals,

two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC

(Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond

Correlation) are essential.

Data Presentation: Expected ¹H NMR Data Ranges
Proton Type Expected Chemical Shift (δ, ppm)

Aromatic Protons 6.0 - 8.0

Flavanone H-2, H-3 2.5 - 5.5

Prenyl Vinyl Proton 5.0 - 5.5

Prenyl Methylene Protons 3.0 - 3.5

Prenyl Methyl Protons 1.5 - 1.8

Hydroxyl Protons 5.0 - 13.0 (variable, may be broad)

Signaling Pathways and Biological Activity
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Prenylated flavonoids are known to interact with various cellular signaling pathways,

contributing to their pharmacological effects. While the specific pathways modulated by 5-
Hydroxysophoranone are a subject of ongoing research, based on the activities of structurally

related flavonoids, it is hypothesized to influence key pathways involved in inflammation and

cellular stress responses.

Hypothetical Signaling Pathway: Inhibition of NF-κB
Pathway
Many flavonoids exert anti-inflammatory effects by inhibiting the NF-κB (nuclear factor kappa-

light-chain-enhancer of activated B cells) signaling pathway. The following diagram illustrates a

plausible mechanism of action for 5-Hydroxysophoranone.
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Caption: Hypothetical inhibition of the NF-κB signaling pathway by 5-Hydroxysophoranone.

Experimental Workflow
A typical workflow for the analysis of 5-Hydroxysophoranone from a natural source is

depicted below.
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Caption: General experimental workflow for the analysis of 5-Hydroxysophoranone.
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To cite this document: BenchChem. [Analytical Standards for 5-Hydroxysophoranone:
Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12373633#analytical-standards-for-5-
hydroxysophoranone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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